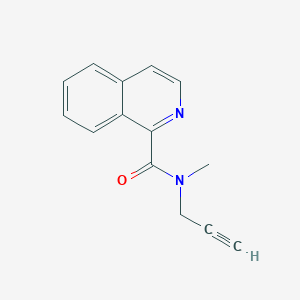
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide: is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methyl group, a prop-2-yn-1-yl group, and an isoquinoline-1-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide typically involves the alkylation of isoquinoline-1-carboxamide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like toluene.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is used as a building block in organic synthesis. It is a useful synthon in Sonogashira cross-coupling reactions .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Comparison: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological propertiesThe presence of the isoquinoline moiety also differentiates it from simpler compounds like 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide .
Propiedades
Número CAS |
138202-71-8 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H12N2O/c1-3-10-16(2)14(17)13-12-7-5-4-6-11(12)8-9-15-13/h1,4-9H,10H2,2H3 |
Clave InChI |
UPXWOOIMJFMJRU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)C(=O)C1=NC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


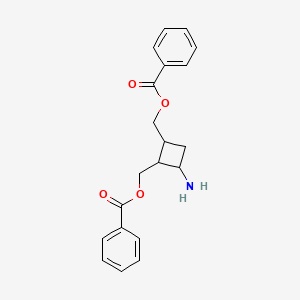
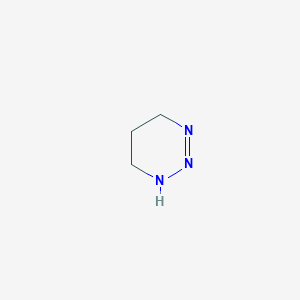
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
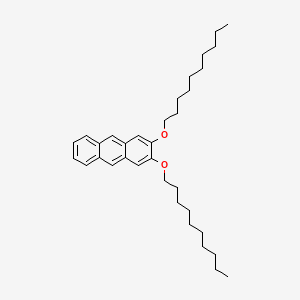
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)
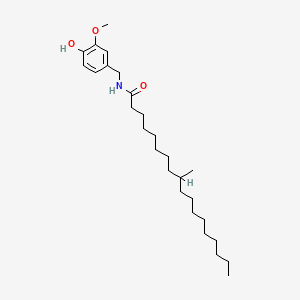
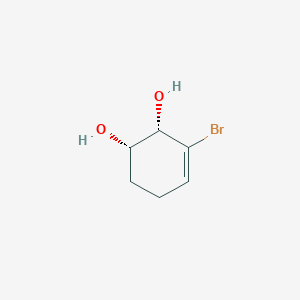
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
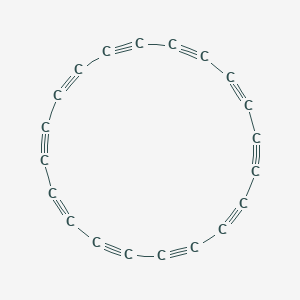
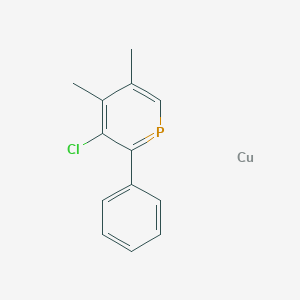
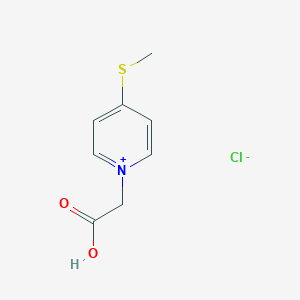
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
